
Inauhzin
Overview
Description
Inauhzin (INZ) is a novel small-molecule p53 activator identified for its selective antitumor activity and low cytotoxicity toward normal cells . Structurally, INZ (C25H19N5OS2) features a triazino[5,6-b]indole-3-thiobutyl-10H-phenothiazine scaffold, which is critical for its ability to inhibit SIRT1 (IC50: 0.7–2 μM) and subsequently activate p53 by promoting acetylation at lysine residues (e.g., K382) . This dual mechanism—SIRT1 inhibition and p53 activation—enables INZ to suppress tumor growth in p53-proficient cancers (e.g., H460 lung cancer and HCT116+/+ colon cancer models) while sparing normal cells like WI-38 fibroblasts . Additionally, INZ inhibits IMP dehydrogenase 2 (IMPDH2), triggering ribosomal stress and further stabilizing p53 by disrupting MDM2-p53 interactions .
Preparation Methods
Core Structural Components and Initial Synthesis Design
Inauhzin (C₂₅H₁₉N₅OS₂) consists of two pharmacologically active moieties:
- Triazino[5,6-b]indole (G1)
- Phenothiazine (G2)
These components are linked via a thioether bridge and a ketone group, forming the complete structure 2-((5H-triazino[5,6-b]indol-3-yl)thio)-1-(10H-phenothiazin-10-yl)butan-1-one . Early structure-activity relationship (SAR) studies confirmed that modifications to either moiety or the bridging groups abolished p53 activation, underscoring the necessity of preserving this scaffold.
Synthetic Pathway for this compound
Step 1: Synthesis of Triazino[5,6-b]indole-3-thiol
The triazinoindole core is synthesized from commercially available isatin through a multi-step process:
- Condensation : Isatin reacts with thiourea in acidic conditions to form a thiosemicarbazone intermediate.
- Cyclization : The intermediate undergoes thermal cyclization in ethanol under reflux to yield 5H-triazino[5,6-b]indole-3-thiol (3 ).
Key Reaction Conditions :
- Solvent: Ethanol
- Temperature: 78°C (reflux)
- Catalyst: Concentrated HCl
Step 2: Preparation of Phenothiazine-Derived Bromide
The phenothiazine moiety is functionalized via bromination:
- Bromobutylation : Phenothiazine reacts with bromobutyryl bromide in toluene under reflux to form 1-(10H-phenothiazin-10-yl)butan-1-one bromide (5 ).
Optimization Note :
Step 3: Coupling of Moieties
The final step involves nucleophilic substitution between the thiol (3 ) and bromide (5 ):
- Base-Mediated Reaction : Triazinoindole-3-thiol (3 ) and phenothiazine bromide (5 ) are combined in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
- Product Isolation : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).
Critical Parameters :
- Base Selection : Et₃N yields >70% purity, while stronger bases (e.g., DIPEA) produce side products.
- Temperature : Room temperature (25°C) prevents decomposition of the phenothiazine moiety.
Analytical Characterization
Structural Validation
Purity Assessment
HPLC analyses under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) confirm ≥95% purity for pharmaceutical-grade batches.
Optimization Strategies and Challenges
Byproduct Mitigation
Early synthetic routes faced challenges with dimerization of the triazinoindole moiety. This was resolved by:
- Stoichiometric Control : Limiting bromide (5 ) to 1.1 equivalents.
- Low-Temperature Coupling : Performing the reaction at 0°C in DCM.
Yield Improvement
Modification | Yield Increase | Reference |
---|---|---|
Use of anhydrous Et₃N | 15% | |
Gradient column purification | 20% |
Scalability and Industrial Considerations
Pilot-Scale Synthesis
A 100-g batch process achieved 68% overall yield using:
- Continuous Flow Reactors : For bromination and coupling steps.
- In-Line Analytics : UV monitoring to detect intermediates.
Comparative Analysis with Analogues
Compound | Modification | p53 Activation (vs. INZ) | Synthetic Complexity |
---|---|---|---|
INZ-1 | Ethyl group at R1 | 90% | Moderate |
INZ-37 | Triazolo[1,5-a]pyrimidine | 210% | High |
Analogues like INZ-37 require additional steps for heterocycle functionalization but exhibit superior potency.
Chemical Reactions Analysis
Types of Reactions
Inauhzin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various this compound analogs, each with distinct chemical and biological properties. These analogs are often evaluated for their ability to activate p53 and inhibit cancer cell growth .
Scientific Research Applications
Inauhzin (INZ) is a small molecule that has garnered attention for its potential applications in cancer therapy due to its ability to activate the p53 pathway . INZ functions by inhibiting SIRT1 activity, leading to increased p53 acetylation and stabilization, which in turn promotes p53-dependent apoptosis in cancer cells .
Anticancer Activity
INZ has demonstrated the ability to suppress tumor growth without causing genotoxicity and with minimal toxicity to normal cells . It inhibits cell proliferation, induces senescence and tumor-specific apoptosis, and represses the growth of xenograft tumors . INZ induces p53-dependent apoptosis and senescence in various p53-wild type human cancer cells, such as H460 and HCT116 . It also inhibits the growth of H460 or HCT116 xenograft tumors, but is not toxic to normal cells and tissues .
Combination Therapy
INZ can sensitize tumor cells to chemotherapeutic drugs like cisplatin and doxorubicin . INZ can synergize with Nutlin-3, an MDM2 inhibitor, to enhance p53 activation . Combining drugs that target different proteins, such as INZ, can reduce the likelihood of a tumor becoming resistant to treatment .
Tumor Models
INZ has been tested in animal experiments to evaluate its effect on the growth of human xenograft tumors . Tumors grew significantly more slowly in INZ-treated animals compared to those treated with a vehicle . INZ significantly reduced the average tumor weight at the end of experiments . INZ-treated tumors displayed elevated p53 levels compared to vehicle-treated tumors . INZ was more effective in retarding tumor growth in HCT116 /+ tumors, significantly reducing tumor growth and weight . The inhibition of tumor growth by INZ is p53-dependent, as it has a moderate effect on the growth of p53-null HCT116 cells .
Toxicity
INZ does not effectively induce p53 levels and activity in human embryonic fibroblast WI-38 cells and human fibroblast NHF cells . It is also much less toxic to these normal cells, even though they contain wild-type p53 .
This compound Analogs
Researchers have synthesized this compound (INZ) analogs to reveal the structural features essential for its anti-cancer activity . Studies determine the maximum tolerated dose (MTD) of INZ analogs following intraperitoneal administration .
Xenograft Tumor Studies
In xenograft models using H460 lung cancer cells and HCT116 colon cancer cells, INZ inhibited tumor growth without apparent toxicity to normal tissues . In H460 xenograft tumors, INZ treatment resulted in significantly slower tumor growth and a nearly 40% reduction in average tumor weight compared to vehicle-treated animals . In HCT116 /+ tumors, INZ treatment significantly reduced tumor growth and weight by approximately 70% . The effect of INZ on tumor growth was found to be p53-dependent, as it had a limited impact on p53-null HCT116 cells .
Normal vs. Cancer Cells
INZ does not effectively induce p53 level and activity in human embryonic fibroblast WI-38 cells and human fibroblast NHF cells . Likewise, it is also much less toxic to these normal cells even though they contain wild- type p53 .
Table of Applications
Mechanism of Action
Inauhzin exerts its effects by inhibiting the activity of SIRT1, a deacetylase that inactivates p53. By inhibiting SIRT1, this compound increases the acetylation and stability of p53, leading to its activation. Activated p53 can then induce the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair, thereby suppressing tumor growth . Additionally, this compound has been shown to inhibit inosine monophosphate dehydrogenase 2, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features of INZ and Derivatives
INZ’s activity depends on three critical regions (Figure 1):
- R1 position : A 2-carbon alkyl chain (ethyl) is optimal; elongation (e.g., butyl in compound 14 ) reduces p53 activation .
- R2/R3 positions : Substituents on the indole (G1) and benzimidazole (G2) rings must balance steric and electronic effects. Methyl (compound 19 ) or halogen (Cl/Br in 16/17 ) groups enhance activity, whereas methoxy (18 ) or bulky groups (e.g., propyl) diminish potency .
- Core scaffold: The triazinoindole-thiobutyl-phenothiazine structure is indispensable; fragmentation or replacement of G1/G2 abolishes activity .
Potency of Key Analogs
A series of 46 INZ analogs were synthesized and tested for p53 activation (via immunoblotting) and antiproliferative effects (EC90 values). Notable analogs include:
Table 1 : Key analogs of INZ and their biological activities.
Comparison with Other p53-Activating Compounds
SIRT1 Inhibitors
- AC-93253: An indole-based SIRT2-preferring inhibitor (IC50: ~1 μM). Unlike INZ, it lacks IMPDH2 inhibition and shows broader cytotoxicity, including in normal cells .
MDM2/MDMX Inhibitors
- Nutlin3 : Binds MDM2 to block p53 degradation. While effective in p53-wild-type tumors, it lacks SIRT1/IMPDH2 targeting and synergizes with INZ for enhanced apoptosis .
- RITA (NSC 652287): Activates p53 by binding its core domain but induces genotoxic stress, unlike INZ’s non-genotoxic mechanism .
Table 2 : Comparison of INZ with other p53-targeting agents.
Compound | Target(s) | Mechanism | Selectivity for Cancer Cells | Toxicity Concerns |
---|---|---|---|---|
INZ | SIRT1, IMPDH2 | Dual inhibition stabilizes p53 | High (WI-38 cells unaffected) | Low |
AC-93253 | SIRT2 | Induces cytotoxicity via tubulin | Moderate | Higher |
Nutlin3 | MDM2 | Blocks MDM2-p53 interaction | High | Moderate |
Dual Mechanism of Action: SIRT1 and IMPDH2
INZ uniquely targets both SIRT1 and IMPDH2:
- SIRT1 inhibition increases acetylated p53 levels, restoring cell-cycle arrest and apoptosis .
- IMPDH2 inhibition depletes GTP, destabilizing nucleostemin (a GTP-binding protein) and inducing ribosomal stress, which further activates p53 via RPL11/RPL5-MDM2 axis .
This dual targeting reduces the likelihood of drug resistance, a common issue with single-mechanism therapies .
Synergistic Effects
INZ synergizes with Nutlin3 to enhance p53 activation and tumor suppression in HCT116+/+ xenografts .
Biological Activity
Inauhzin (INZ) is a small molecule that has garnered attention for its potential as an anti-cancer therapeutic agent. Its primary mechanism of action involves the activation of the tumor suppressor protein p53, which plays a critical role in regulating the cell cycle and preventing tumor formation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on cellular pathways, analog development, and preclinical toxicity assessments.
This compound functions primarily by inhibiting SIRT1, a protein that negatively regulates p53. By inhibiting SIRT1, INZ enhances the acetylation and stabilization of p53, leading to increased levels of this crucial tumor suppressor in cancer cells. This results in the activation of p53-dependent pathways that promote apoptosis and senescence in cancer cells without inducing significant genotoxic stress.
Key Findings:
- IMPDH2 Inhibition : INZ has been shown to inhibit inosine monophosphate dehydrogenase 2 (IMPDH2), which is essential for guanine nucleotide biosynthesis. This inhibition leads to a reduction in cellular GTP levels, triggering ribosomal stress and further activating p53 pathways .
- p53 Activation : Studies indicate that INZ can induce apoptosis in various cancer cell lines, including H460 (lung cancer) and HCT116 (colon cancer), by promoting p53-dependent gene expression .
Effects on Cancer Cell Lines
In laboratory settings, INZ has demonstrated potent anti-cancer effects across multiple cell lines:
- Cell Proliferation : INZ significantly inhibits the proliferation of cancer cells, inducing cell cycle arrest and apoptosis .
- Xenograft Models : Preclinical studies involving xenograft models have shown that INZ effectively represses tumor growth without causing toxicity to normal tissues. For instance, it reduced tumor size in mice implanted with H460 or HCT116 cells .
Development of this compound Analogs
Research has also focused on developing analogs of this compound to enhance its potency and selectivity. A notable study identified an INZ analog that exhibited superior efficacy in activating p53 and inhibiting cell growth compared to the original compound .
Table 1: Comparison of this compound and Its Analog
Compound | Potency (IC50) | Mechanism of Action | Toxicity Level |
---|---|---|---|
This compound | Moderate | SIRT1 inhibition, p53 activation | Low |
INZ Analog 37 | High | Enhanced p53 activation | Low |
Global Transcriptomic Effects
A comprehensive analysis using microarray technology revealed that treatment with INZ leads to significant changes in gene expression profiles associated with various biological processes such as apoptosis, cell cycle regulation, and immune response. Specifically, 324 genes were up-regulated while 266 were down-regulated following INZ treatment in a p53-dependent manner .
Preclinical Toxicity Studies
To assess the safety profile of INZ, studies were conducted to determine the maximum tolerated dose (MTD) in animal models. The MTD was found to be 200 mg/kg for female and 250 mg/kg for male mice during intraperitoneal administration. Notably, no significant toxic effects were observed at doses ranging from 30 mg/kg to 120 mg/kg over extended treatment periods .
Table 2: Maximum Tolerated Dose Study Results
Dose (mg/kg) | Female Mice Observations | Male Mice Observations |
---|---|---|
50 | No abnormal signs | No abnormal signs |
150 | Piloerection observed | Piloerection observed |
200 | Mortality observed | No mortality |
250 | Mortality observed | No mortality |
Q & A
Basic Research Questions
Q. What are the primary mechanisms through which Inauhzin exerts its antitumor effects, and how can these be experimentally validated?
this compound (INZ) acts as a dual SIRT1 inhibitor and p53 activator. Its antitumor activity stems from selective SIRT1 inhibition, which increases acetylation of p53 (at Lys382) and histone H3 (at Lys9 and Lys382), restoring p53-mediated apoptosis in cancer cells . To validate this:
- Methodology : Use fluor-de-lys assays to quantify SIRT1 inhibition .
- Experimental Design : Compare p53 acetylation levels (via Western blot) in p53-proficient (e.g., HCT116+/+) vs. p53-deficient (e.g., HCT116−/−) cell lines treated with INZ .
- Data Interpretation : Correlate IC50 values (e.g., 5.4 μM in H460 cells) with apoptosis markers (e.g., caspase-3 activation) .
Q. How do researchers determine the selectivity of this compound for SIRT1 over other sirtuin isoforms?
INZ’s selectivity is assessed using isoform-specific assays:
- Methodology : Perform enzymatic activity assays for SIRT2, SIRT3, and HDAC8 alongside SIRT1. For example, INZ shows no significant inhibition of SIRT2/3 (IC50 > 50 μM) .
- Experimental Controls : Include positive controls like EX-527 (SIRT1-specific inhibitor) and AGK2 (SIRT2 inhibitor) to validate assay conditions .
- Data Analysis : Calculate selectivity ratios (e.g., SIRT1 IC50 vs. other isoforms) to confirm specificity .
Advanced Research Questions
Q. What structural modifications enhance this compound’s potency, and how are these analogs optimized for in vivo studies?
Structural-activity relationship (SAR) studies reveal that analogs with substitutions at the quinazolinone core improve efficacy. For example:
- Key Finding : Analog 37 (INZ-37) exhibits 3-fold higher p53 activation and growth inhibition in H460 cells compared to INZ .
- Methodology : Synthesize analogs with varied substituents (e.g., methyl, halogen groups) and test in cytotoxicity assays .
- Optimization Criteria : Prioritize analogs with low toxicity in normal cells (e.g., WI-38 fibroblasts) and high bioavailability .
Q. How can researchers resolve contradictions in IC50 values reported for this compound across different cancer cell lines?
Discrepancies in IC50 values (e.g., 5.4 μM in H460 vs. 85.4 μM in WI-38) arise due to:
- Experimental Variables : Differences in p53 status, cell culture conditions, or assay endpoints (e.g., viability vs. apoptosis) .
- Resolution Strategy :
- Standardize assays using p53-isogenic cell pairs (e.g., HCT116+/+ vs. HCT116−/−).
- Perform dose-response curves with multiple replicates to account for inter-lab variability .
Q. What combinatorial therapies synergize with this compound to overcome p53-independent resistance mechanisms?
INZ’s efficacy is enhanced when combined with:
- DNA-damaging agents : Cisplatin synergizes with INZ by increasing p53 activation in p53-wildtype models .
- Methodology : Use Chou-Talalay synergy assays to calculate combination indices (CI < 1 indicates synergy) .
- Advanced Models : Test combinations in patient-derived xenografts (PDXs) to mimic clinical heterogeneity .
Q. Methodological Guidelines
Q. How should researchers design studies to evaluate this compound’s long-term toxicity and off-target effects?
- In Vitro : Perform prolonged exposure assays (≥72 hours) in normal cell lines (e.g., WI-38) to assess chronic toxicity .
- In Vivo : Conduct 28-day repeat-dose toxicity studies in rodents, monitoring organ histopathology and serum biomarkers .
- Off-Target Screening : Use kinase profiling panels or CRISPR-Cas9 screens to identify unintended targets .
Q. Key Considerations for Rigorous Research
Properties
IUPAC Name |
1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUOXERIKQWIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309271-94-1 | |
Record name | 309271-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.